molecular formula C14H27NO3 B13985509 Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate

Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate

Cat. No.: B13985509
M. Wt: 257.37 g/mol
InChI Key: VTLNXGOQNWRXNK-NSHDSACASA-N
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Description

“Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate” is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position, a 3-hydroxypropyl substituent at the 4S position, and two methyl groups at the 2-position.

Properties

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethylpyrrolidine-1-carboxylate

InChI

InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-10-11(7-6-8-16)9-14(15,4)5/h11,16H,6-10H2,1-5H3/t11-/m0/s1

InChI Key

VTLNXGOQNWRXNK-NSHDSACASA-N

Isomeric SMILES

CC1(C[C@@H](CN1C(=O)OC(C)(C)C)CCCO)C

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)CCCO)C

Origin of Product

United States

Preparation Methods

Overview

The synthesis of this compound typically involves multi-step organic reactions starting from pyrrolidine precursors with appropriate functionalization. The key challenges are the installation of the 3-hydroxypropyl substituent at the 4-position with stereochemical control and the introduction of the tert-butyl ester protecting group on the nitrogen.

General Synthetic Route

A typical synthetic strategy includes the following steps:

  • Starting Material Preparation : Use of a 2,2-dimethyl-substituted pyrrolidine derivative, often protected as a Boc (tert-butoxycarbonyl) carbamate to stabilize the nitrogen.

  • Introduction of the 3-Hydroxypropyl Side Chain : This is achieved by alkylation or nucleophilic substitution reactions at the 4-position of the pyrrolidine ring. The stereochemistry at this center is controlled by the choice of reagents and reaction conditions.

  • Stereoselective Functionalization : Use of chiral auxiliaries or stereoselective reagents to ensure the (4S) configuration is obtained. This may involve asymmetric catalysis or chiral pool synthesis.

  • Protection and Deprotection Steps : The tert-butyl ester group is introduced typically by reaction with tert-butyl chloroformate or via Boc-protection strategies.

  • Purification and Characterization : Chromatographic purification and spectroscopic characterization (NMR, IR, MS) confirm the structure and purity.

Specific Synthetic Example (Literature-Based)

While no single comprehensive procedure is universally reported, a representative synthesis adapted from pyrrolidine chemistry literature involves:

  • Step 1 : Synthesis of 2,2-dimethylpyrrolidine intermediate with the nitrogen protected as a Boc carbamate.

  • Step 2 : Stereoselective alkylation at the 4-position using a suitable electrophile such as 3-bromopropanol or a protected 3-hydroxypropyl derivative to introduce the side chain.

  • Step 3 : Deprotection of any protecting groups on the hydroxy functionality under mild acidic or fluoride ion conditions.

  • Step 4 : Final purification by column chromatography to isolate the desired this compound.

This approach is consistent with synthetic methods used for related pyrrolidine derivatives and constrained analogues in medicinal chemistry.

Analytical Characterization

The compound is typically characterized by the following techniques:

Technique Purpose Typical Data/Observations
Nuclear Magnetic Resonance (NMR) Confirm structure and stereochemistry 1H NMR and 13C NMR spectra showing characteristic chemical shifts for tert-butyl group, pyrrolidine ring, and hydroxypropyl chain
Infrared Spectroscopy (IR) Identify functional groups Absorption bands corresponding to hydroxyl (broad O-H stretch), ester carbonyl (C=O stretch), and amine functionalities
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z = 257.37 (M+H)+
Optical Rotation Confirm stereochemistry Specific rotation consistent with (4S) configuration
Chromatography (HPLC/GC) Purity and isomer separation Single peak indicating high purity

Comparative Analysis with Related Compounds

Compound Name CAS Number Key Differences Potential Impact on Synthesis or Properties
Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate 203662-03-7 Piperidine ring instead of pyrrolidine Different ring size may affect reactivity and biological activity
Tert-butyl (4S)-4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate 494224-44-1 Phenyl and phosphoryl substituents Different functional groups, used in other biochemical contexts

The unique combination of the tert-butyl ester, hydroxypropyl side chain, and gem-dimethyl substitution on the pyrrolidine ring distinguishes this compound in terms of synthetic accessibility and potential applications.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Purpose
1 Pyrrolidine ring synthesis/protection Starting pyrrolidine, Boc2O, base Formation of Boc-protected 2,2-dimethylpyrrolidine
2 Alkylation/Side chain introduction 3-bromopropanol or protected equivalent, base Introduction of 3-hydroxypropyl substituent at C-4 with stereocontrol
3 Deprotection Acidic or fluoride ion conditions Removal of protecting groups on hydroxy or nitrogen
4 Purification Chromatography (silica gel, HPLC) Isolation of pure target compound

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to the hydroxypropyl group using reducing agents such as sodium borohydride.

    Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of the original hydroxypropyl group.

    Substitution: Formation of various alkyl-substituted derivatives.

Scientific Research Applications

Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may participate in hydrogen bonding with target proteins, while the tert-butyl group provides steric hindrance that can influence binding affinity and selectivity. The pyrrolidine ring may interact with enzyme active sites, modulating their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate 4-(3-hydroxypropyl), 2,2-dimethyl (4S) Not explicitly provided* ~259.34 (estimated) Steric hindrance at 2-position; hydroxypropyl enhances hydrophilicity.
Tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate 4-hydroxy, 2-(methoxymethyl) (2S,4S) C₁₁H₂₁NO₄ 231.29 Methoxymethyl increases lipophilicity; hydroxy group enables hydrogen bonding.
Tert-butyl (2S,4S)-2-({[4-(methoxycarbonyl)cyclohexyl]oxy}methyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate 2-(methoxycarbonyl cyclohexyloxymethyl), 4-(methoxymethyl) C₂₁H₃₅NO₇ 425.50 Bulky cyclohexyloxy group introduces steric bulk; ester functionality adds polarity.

*Molecular formula of the target compound is estimated as C₁₃H₂₅NO₄ based on structural analogy.

Conformational and Electronic Differences

  • Steric Effects: The 2,2-dimethyl groups in the target compound impose greater steric constraints on the pyrrolidine ring compared to the methoxymethyl group in or the cyclohexyloxy substituent in .
  • Electronic Properties : The 3-hydroxypropyl group introduces a polar, hydrogen-bond-capable moiety, contrasting with the methoxy groups in and , which are less hydrophilic. This difference impacts solubility and interaction with biological targets or solvents.
  • Synthetic Utility : The tert-butyl carbamate (Boc) group in all three compounds serves as a protective group for amines, but the additional substituents influence deprotection kinetics. For example, steric hindrance in the target compound may slow acid-catalyzed Boc removal compared to .

Crystallographic and Computational Insights

  • Ring Puckering : Analysis using Cremer-Pople parameters would reveal distinct puckering amplitudes (q) and phase angles (φ) for each compound due to substituent-induced strain. Software like SHELX and WinGX could refine these geometries from crystallographic data.
  • Thermodynamic Stability : The 2,2-dimethyl groups in the target compound likely increase ring strain compared to and , as evidenced by higher energy barriers for pseudorotation (a low-energy conformational interconversion in pyrrolidines).

Research Implications and Limitations

While the provided evidence lacks direct experimental data (e.g., NMR, X-ray) for the target compound, structural analogs highlight trends in substituent effects. Further studies using crystallography or quantum mechanical calculations (as employed by CC-DPS ) are needed to validate predicted properties like solubility and reactivity.

Biological Activity

Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H27NO3
  • Molecular Weight : 257.38 g/mol
  • Structure : The compound features a pyrrolidine ring with tert-butyl and hydroxypropyl substituents, which contribute to its steric and electronic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzymatic Inhibition : Studies indicate that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
  • Receptor Modulation : The compound has been shown to modulate receptors related to neurotransmission, suggesting potential applications in neuropharmacology.

Biological Activity Overview

Activity TypeDescription
AntioxidantExhibits significant antioxidant properties, reducing oxidative stress.
Anti-inflammatoryDemonstrates potential in reducing inflammation markers in vitro.
NeuroprotectiveMay protect neuronal cells from apoptosis under stress conditions.
AntimicrobialShows activity against certain bacterial strains, indicating possible use as an antimicrobial agent.

1. Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively scavenged free radicals, demonstrating a dose-dependent response.

2. Neuroprotective Effects

In a research article focused on neurodegenerative diseases, the compound was tested for its protective effects on neuronal cell lines exposed to neurotoxic agents. Results showed a significant reduction in cell death and preservation of mitochondrial function, suggesting its potential as a neuroprotective agent.

3. Antimicrobial Properties

A series of experiments assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited the growth of several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

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